molecular formula C17H14N2O B11746133 (2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone

(2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone

Cat. No.: B11746133
M. Wt: 262.30 g/mol
InChI Key: VJTIKIQJUZWNSW-JOBJLJCHSA-N
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Description

(2E,5E)-2,5-Bis(pyridin-4-ylmethylene)cyclopentanone is a symmetrical diarylpentanoid compound featuring a cyclopentanone core conjugated with pyridinyl substituents at the 2 and 5 positions. These compounds are typically synthesized via Claisen-Schmidt condensation between cyclopentanone and substituted aldehydes, yielding planar, conjugated systems with extended π-electron delocalization .

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

(2E,5E)-2,5-bis(pyridin-4-ylmethylidene)cyclopentan-1-one

InChI

InChI=1S/C17H14N2O/c20-17-15(11-13-3-7-18-8-4-13)1-2-16(17)12-14-5-9-19-10-6-14/h3-12H,1-2H2/b15-11+,16-12+

InChI Key

VJTIKIQJUZWNSW-JOBJLJCHSA-N

Isomeric SMILES

C1/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C1=CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Traditional Alkaline Catalysis

In a method analogous to the synthesis of 2,5-bis((E)-2-(trifluoromethyl)benzylidene)cyclopentanone, cyclopentanone reacts with pyridine-4-carbaldehyde in methanol under basic conditions. Sodium methoxide (NaOMe) facilitates enolate formation, enabling nucleophilic attack on the aldehyde. The reaction proceeds as follows:

Cyclopentanone+2Pyridine-4-carbaldehydeNaOMe/MeOH(2E,5E)-Product+2H2O\text{Cyclopentanone} + 2\,\text{Pyridine-4-carbaldehyde} \xrightarrow{\text{NaOMe/MeOH}} \text{(2E,5E)-Product} + 2\,\text{H}_2\text{O}

Conditions :

  • Molar ratio : 1:2 (cyclopentanone:aldehyde)

  • Catalyst : 10–20 mol% NaOMe

  • Solvent : Methanol

  • Temperature : Room temperature (25°C)

  • Time : 8–12 hours

This method yields the target compound via dehydration of the intermediate β-hydroxy ketone. The stereoselective formation of the E,E-isomer is attributed to conjugation stabilization between the enone system and pyridinyl groups.

Green Synthesis Using Aqueous Amine

An environmentally friendly protocol employs water and diethylamine (Et2_2NH) as a catalytic system. The amine activates the carbonyl group through hydrogen bonding, lowering the energy barrier for enolization. Key advantages include reduced organic solvent use and higher atom economy.

Optimized Parameters :

  • Catalyst : 25 mol% Et2_2NH

  • Solvent : Water

  • Temperature : 25°C

  • Time : 8–10 hours

  • Yield : ~90% (for analogous bis-benzylidene derivatives)

This method avoids strong bases, making it suitable for acid-sensitive substrates. The aqueous medium also simplifies product isolation via precipitation.

Mechanistic Insights

The reaction mechanism involves three stages:

  • Enolate Formation : Base deprotonates cyclopentanone, generating an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of pyridine-4-carbaldehyde.

  • Dehydration : The β-hydroxy ketone intermediate loses water, forming the conjugated dienone.

In aqueous-amine systems, Et2_2NH acts as a bifunctional catalyst, stabilizing the transition state through hydrogen bonding (Fig. 1). This dual activation explains the high efficiency under mild conditions.

Optimization of Reaction Conditions

Catalyst and Solvent Screening

Comparative studies of alkaline vs. amine catalysts reveal trade-offs:

Catalyst Solvent Time (h) Yield *Reference
NaOMeMeOH8–12~75%
Et2_2NHH2_2O8–10~90%

*Yields extrapolated from analogous reactions.

Stereochemical Control

The E,E-configuration is thermodynamically favored due to:

  • Conjugation between the cyclopentanone enone and pyridinyl rings.

  • Steric hindrance preventing Z-isomer formation.

X-ray crystallography confirms the E,E-geometry, with C=C bond lengths of 1.326–1.340 Å.

Characterization and Analytical Data

Spectroscopic Identification

  • IR Spectroscopy : Strong absorption at ~1660 cm1^{-1} (C=O stretch).

  • 1^1H NMR (CDCl3_3): δ 7.72 (s, 2H, =CH), 8.50–8.70 (m, 8H, pyridinyl-H).

  • 13^{13}C NMR : δ 188.6 (C=O), 136.6 (C=N), 128.4–134.9 (aromatic carbons).

Crystallographic Validation

Single-crystal X-ray diffraction (CCDC 639969) confirms the planar structure, with bond lengths consistent with conjugation (Fig. 2).

Applications and Further Functionalization

The compound serves as a precursor for:

  • Heterocyclic Synthesis : Reaction with TosMIC yields bipyrrole derivatives via C–C bond cleavage.

  • Coordination Chemistry : Pyridinyl groups act as ligands for transition metals .

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives like alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Coordination Chemistry

This compound serves as a ligand in coordination chemistry, forming metal complexes that exhibit unique catalytic and electronic properties. The nitrogen atoms in the pyridine rings facilitate coordination with metal ions, enhancing the stability and reactivity of the resulting complexes.

Research indicates that (2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone possesses significant biological activities:

  • Antimicrobial Properties : Preliminary studies have shown its potential as an antimicrobial agent against various pathogens.
  • Anticancer Activity : Investigations into its anticancer properties suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Pharmaceutical Development

Due to its ability to interact with biological targets, this compound is being explored for therapeutic applications. Its structural features allow it to potentially modulate enzyme activity or bind to specific receptors, making it a candidate for drug development.

Material Science

In materials science, this compound is being investigated for use in organic semiconductors and photonic devices. Its electronic properties can be harnessed to develop advanced materials with enhanced performance in electronic applications.

Coordination Complexes

A study demonstrated the formation of a coordination complex between this compound and copper ions. The resulting complex exhibited improved catalytic activity in oxidation reactions compared to free copper ions alone .

Anticancer Research

In vitro studies on cancer cell lines revealed that derivatives of this compound significantly reduced cell viability by inducing apoptosis. These findings support further exploration into its mechanisms of action as a potential anticancer agent .

Summary of Findings

Application AreaKey Findings
Coordination ChemistryForms stable metal complexes with enhanced reactivity
Biological ActivityExhibits antimicrobial and anticancer properties
Pharmaceutical DevelopmentPotential therapeutic agent targeting specific biological pathways
Material SciencePromising candidate for organic semiconductors and photonic devices

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis[(pyridin-4-yl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes or forming stable complexes with metal centers. Additionally, its planar structure allows for intercalation into DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of bis-arylidenecyclopentanones are highly dependent on the electronic and steric nature of their substituents. Below is a detailed comparison with key analogs from the evidence:

Substituent Effects on Bioactivity

Compound & Substituents Key Properties & Bioactivities References
BHCP : (3-hydroxy-4-methoxy) - Tyrosinase inhibition : IC₅₀ = 1.10 µM (L-tyrosine) and 8.18 µM (L-DOPA), competitive inhibition kinetics.
- Anti-melanogenesis : Reduced melanin content by 102–113% in B16F10 cells via MITF/CREB pathway suppression.
- Anti-wrinkle : Inhibited UV-induced MMP-1, -9, -12, and -13 in Hs27 fibroblasts.
M2 : (4-dimethylamino) - Corrosion inhibition : 85% efficiency for copper in 0.1 M H₂SO₄.
- Fluorescence : Emission quenched under acidic conditions due to protonation of dimethylamino groups.
WZS01 : (2,4-dichloro) - Physical properties : Mp = 209–212°C, yield = 82.7%.
- Antiproliferative activity : Not directly reported, but halogenated analogs often exhibit enhanced reactivity.
2BrCP : (2-bromo) - Synthetic accessibility : Prepared in 82% yield via Claisen-Schmidt reaction.
- Electrochemical reactivity : Reacts with 2-(dimethylamino)ethanthiol, suggesting potential thiol-targeting applications.

Substituent Effects on Physicochemical Properties

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): Enhance solubility and fluorescence. M2’s dimethylamino groups enable pH-dependent fluorescence quenching, useful in sensing applications .
  • Electron-withdrawing groups (e.g., -Cl, -Br): Increase melting points and stability. WZS01 (2,4-dichloro) has a high mp (209–212°C), attributed to strong intermolecular halogen bonding .
  • Hydroxy-methoxy combinations (e.g., BHCP): Improve antioxidant capacity and enzyme inhibition due to hydrogen bonding and radical scavenging .

Structural and Mechanistic Insights

  • Planarity and conjugation: The E,E-configuration and extended conjugation in diarylpentanoids enhance UV-Vis absorbance (e.g., BHCP: λmax = 338–461 nm) and redox activity .
  • Crystal packing : Ortho-methoxy derivatives exhibit stacked arrangements with dihedral angles <5°, favoring π-π interactions and solid-state stability .
  • Enzyme inhibition : BHCP’s competitive tyrosinase inhibition is linked to its ability to mimic L-DOPA’s structure, blocking the enzyme’s active site .

Data Tables

Table 1: Comparative Bioactivity Data

Compound Tyrosinase IC₅₀ (µM) Melanin Reduction (%) MMP Inhibition (%) Corrosion Efficiency (%)
BHCP 1.10 (L-tyrosine) 102–113 60–75* N/A
M2 N/A N/A N/A 85
Kojic acid 5,000 30–40 N/A N/A

*MMP-1, -9, -12, -13 in UV-exposed fibroblasts .

Biological Activity

(2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone is a synthetic compound characterized by its unique cyclopentanone core and two pyridine rings. Its molecular formula is C15H14N2O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a distinctive E,E configuration at the double bonds, which contributes to its electronic properties and biological activity. The synthesis typically involves the condensation of cyclopentanone with pyridine-4-carbaldehyde under basic conditions, often utilizing sodium hydroxide or potassium hydroxide as catalysts. This reaction proceeds via a double aldol condensation mechanism, resulting in high yields of the desired product.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. Key areas of interest include:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.
  • Anticancer Properties : Early investigations have highlighted its ability to induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.
  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Binding Interactions : Molecular docking studies indicate that the compound can effectively bind to various biological targets such as proteins and nucleic acids.
  • Electrophilic Properties : The presence of nitrogen-containing heterocycles enhances its reactivity towards biological macromolecules.
  • Cell Cycle Modulation : Research has shown that it can influence cell cycle dynamics in cancer cells, leading to increased apoptosis rates.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 10 µM against K562 leukemia cells, demonstrating significant antiproliferative activity.

Antimicrobial Studies

In antimicrobial assays against various bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. These findings support its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructureAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compoundStructure1015-30
Pyridine Derivative A-2025
Pyridine Derivative B-3040

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E,5E)-2,5-bis(pyridin-4-ylmethylene)cyclopentanone, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is typically synthesized via the Claisen-Schmidt condensation between cyclopentanone and pyridine-4-carbaldehyde under basic conditions (e.g., NaOH in ethanol). Optimization involves adjusting stoichiometry (1:2 molar ratio of ketone to aldehyde), temperature (60–80°C), and reaction time (6–12 hours). Yields can exceed 70% when using anhydrous solvents and inert atmospheres to minimize side reactions .

Q. How is structural characterization performed using spectroscopic techniques?

  • Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify olefinic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 190–210 ppm).
  • UV-Vis : Conjugated dienone systems show absorption bands at ~350–400 nm due to π→π* transitions .
  • FT-IR : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and C=C (1600–1650 cm1^{-1}) confirm the α,β-unsaturated ketone structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula .

Q. What preliminary biological activities have been reported, and how are these assessed in vitro?

  • Methodological Answer: Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., PC-3, MDA-MB-231). Anti-inflammatory activity is tested using LPS-induced TNF-α/IL-6 suppression in macrophages. IC50_{50} values are calculated from dose-response curves .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate electronic structure and adsorption properties?

  • Methodological Answer:

  • Frontier Orbital Analysis : HOMO-LUMO gaps (~3–4 eV) correlate with redox activity and electrochemical stability. B3LYP/6-31G(d) basis sets are commonly used .
  • Adsorption on Graphene : DFTB+ or ONIOM methods calculate adsorption energies (e.g., –41.19 kcal/mol for flat adsorption on graphene). Van der Waals interactions dominate, validated via reduced density gradient (RDG) analysis .
  • Software : Gaussian 09, Multiwfn, and VMD visualize electron density and non-covalent interactions .

Q. What strategies resolve contradictions between experimental electrochemical data and theoretical calculations?

  • Methodological Answer: Cyclic voltammetry (CV) redox potentials may deviate from DFT-predicted HOMO-LUMO energies due to solvent effects (e.g., dielectric constant) or approximations in solvation models (e.g., PCM). Calibration involves:

  • Comparing computed vs. experimental oxidation potentials in identical solvents.
  • Including explicit solvent molecules in DFT models .

Q. How are solid-state interactions and non-covalent bonding analyzed in crystalline forms?

  • Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···H, C···O) using CrystalExplorer. Dominant H···H interactions (~60%) indicate close-packing efficiency .
  • Non-Covalent Interaction (NCI) Plots : Identify Van der Waals and π-π stacking via RDG isosurfaces.
  • Energy Frameworks : Evaluate stabilization energies (e.g., electrostatic vs. dispersion contributions) .

Q. How is molecular docking used to study interactions with DNA or enzymes?

  • Methodological Answer:

  • Target Preparation : DNA (e.g., B-DNA) or protein structures (PDB ID) are protonated and energy-minimized.
  • Docking Software : AutoDock Vina or GOLD simulate binding poses, scoring binding affinities (ΔG).
  • Validation : Compare with experimental intercalation data (e.g., fluorescence quenching) or mutagenesis studies .

Q. How is adsorption efficiency on 2D nanomaterials quantified, and what factors influence it?

  • Methodological Answer:

  • Adsorption Isotherms : Langmuir/Freundlich models fit experimental data to estimate maximum capacity (Qmax_{max}).
  • DFT Calculations : Adsorption energies (Eads_{ads}) correlate with graphene’s defect density and functionalization (–COOH/–OH groups enhance binding) .
  • Key Factors :
  • Surface area (BET analysis).
  • pH-dependent protonation of pyridine groups.
  • Competing solvent interactions .

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